2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with the formula C12H17BO2. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of 1.409 and a boiling point of 73 °C at 15 mmHg. The density of this compound is 0.912 g/mL at 25 °C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Spectroscopic Characterization : The compounds synthesized using 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde were characterized by spectroscopy methods like FT-IR, 1H NMR, 13C NMR, and mass spectrometry. These methods are crucial for confirming the structure of the synthesized compounds (Wu et al., 2021).
Crystal Structure and Vibrational Properties : Advanced techniques like X-ray diffraction and DFT calculations were employed to determine the molecular crystal structures and analyze their vibrational properties. This is significant for understanding the molecular conformation and stability of the synthesized compounds (Wu et al., 2021).
Application in Detection and Sensing
Hydrogen Peroxide Vapor Detection : A study demonstrated the use of derivatives of this compound in the detection of hydrogen peroxide vapor, a component of peroxide-based explosives. This application is vital in security and forensic science for explosive detection (Fu et al., 2016).
Enhanced Sensing Performance : Introducing functional groups into the compound's structure has shown to enhance its sensing performance for hydrogen peroxide vapor. This modification can lead to faster reaction times and lower detection limits, making it more efficient for explosive detection (Fu et al., 2016).
Biomedical Applications
Antifungal and Antibacterial Bioactivity : Derivatives of this compound have shown considerable antifungal activity against strains like Aspergillus niger and moderate antibacterial activity against Bacillus cereus. These properties make it a potential candidate for developing new antimicrobial agents (Irving et al., 2003).
Cytotoxicity and Cellular Uptake : Boronated phosphonium salts containing derivatives of this compound were evaluated for their cytotoxicities and boron uptake in cells. These studies are crucial for understanding the compound's potential in cancer therapy and drug delivery systems (Morrison et al., 2010).
Organic Electronics and Materials Science
Electron Transport Materials : The compound has been utilized in the synthesis of electron transport materials, highlighting its significance in the field of organic electronics and optoelectronic devices (Xiangdong et al., 2017).
Semiconducting Polymers : It serves as a precursor for the synthesis of high-performance semiconducting polymers. This application is integral to the development of advanced materials for electronic devices (Kawashima et al., 2013).
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJMPQLPRHIAOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450516 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
CAS RN |
380151-85-9 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Formylphenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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